(E)-2,6-diaminohex-4-enoic acid dihydrochloride, commonly known as trans-4,5-dehydrolysine dihydrochloride, is a specialized unsaturated amino acid analog. Featuring a rigid trans-double bond between the C4 and C5 positions, this compound serves as a precise structural and mechanistic probe in biochemical research. As a commercially available dihydrochloride salt, it offers high aqueous solubility and stability, making it highly suitable for formulation in physiological buffers. Its primary procurement value lies in its ability to act as a mechanism-based inhibitor for lysine-dependent enzymes and as a substitute in protein translation that deliberately disrupts post-translational modifications, providing researchers with a reliable tool for trapping transient enzyme intermediates and studying protein assembly [1].
Substituting trans-4,5-dehydrolysine with standard L-lysine, cis-4,5-dehydrolysine, or other heteroatom analogs (such as 4-thialysine) fundamentally alters experimental outcomes. In Radical SAM enzymology, native L-lysine turns over too rapidly to allow for the observation of radical intermediates, whereas the trans-4,5-dehydro analog forms a highly stable, observable allylic radical that traps the enzyme in its active state [1]. Furthermore, in collagen biosynthesis models, the specific geometry of the trans-isomer is required to selectively block lysyl hydroxylase without halting ribosomal translation, a feat not achievable with saturated or cis-configured analogs [2]. Finally, procuring the free base instead of the dihydrochloride salt introduces severe solubility and auto-oxidation risks, compromising dosing accuracy in sensitive in vitro assays [3].
In mechanistic studies of lysine 2,3-aminomutase (LAM) and other Radical SAM enzymes, (E)-2,6-diaminohex-4-enoic acid dihydrochloride acts as a potent mechanism-based inhibitor. Unlike the native substrate L-lysine, which undergoes rapid catalytic turnover making its radical intermediate highly transient, trans-4,5-dehydrolysine forms a highly stable allylic radical upon hydrogen abstraction at C3. This radical accumulates with a formation rate constant of approximately 2 min⁻¹ and is easily detectable by electron paramagnetic resonance (EPR) at 77 K (g = 2.0) [1]. This extreme stabilization prevents further catalytic turnover, trapping the enzyme in its intermediate state.
| Evidence Dimension | Radical intermediate stability and formation rate |
| Target Compound Data | Forms stable allylic radical (k_form ≈ 2 min⁻¹); easily trapped at 77 K |
| Comparator Or Baseline | L-lysine (native substrate: highly transient radical, rapid turnover) |
| Quantified Difference | Complete kinetic trapping vs. full catalytic turnover |
| Conditions | Anaerobic LAM assay with S-adenosylmethionine (SAM) and pyridoxal-5'-phosphate, frozen at 77 K |
Procuring this specific unsaturated analog is essential for structural biologists and enzymologists needing to isolate and characterize radical intermediates in SAM-dependent enzymes.
When used in cellular assays such as embryonic chick tibiae models, trans-4,5-dehydrolysine successfully incorporates into nascent collagen chains, competing directly with L-lysine. However, the rigid trans-double bond between C4 and C5 prevents the normal action of lysyl hydroxylase. Compared to native L-lysine, which undergoes standard hydroxylation and subsequent cross-linking, the incorporation of the trans-4,5-dehydro analog results in the extrusion of unhydroxylated, abnormal procollagen that cannot form mature, cross-linked fibrils [1]. The cis-isomer or saturated analogs do not provide the same exact steric block.
| Evidence Dimension | Procollagen hydroxylation and cross-linking competency |
| Target Compound Data | Yields unhydroxylated, non-cross-linked procollagen |
| Comparator Or Baseline | L-lysine (yields fully hydroxylated, mature cross-linked collagen) |
| Quantified Difference | Complete inhibition of targeted lysyl hydroxylation sites |
| Conditions | In vitro collagen biosynthesis models (e.g., embryonic chick tibiae) |
This compound is the preferred procurement choice for researchers aiming to decouple collagen translation from extracellular fibril assembly in fibrotic disease models.
For precision in vitro assays, the dihydrochloride salt of (E)-2,6-diaminohex-4-enoic acid is highly advantageous compared to its free base counterpart. The free base of unsaturated aliphatic diamino acids is prone to auto-oxidation and exhibits poor dissolution kinetics at physiological pH due to zwitterionic aggregation. Procuring the dihydrochloride form ensures immediate, complete solubility in standard aqueous buffers (pH 7.0–7.4) and protects the sensitive C4-C5 double bond from premature oxidative degradation during storage and handling [1]. This ensures accurate molar dosing in sensitive kinetic and cell-culture assays.
| Evidence Dimension | Aqueous dissolution and storage stability |
| Target Compound Data | Dihydrochloride salt: Rapidly soluble, high oxidative stability |
| Comparator Or Baseline | Free base form: Slower dissolution, susceptible to auto-oxidation |
| Quantified Difference | Significant improvement in assay concentration accuracy and shelf-life |
| Conditions | Standard physiological buffers (pH 7.4) at room temperature |
Buyers must specify the dihydrochloride salt to ensure reproducible dosing and avoid assay failure caused by reagent degradation or incomplete dissolution.
Due to its ability to form a highly stable allylic radical with a formation rate of ~2 min⁻¹, this compound is the reagent of choice for trapping and characterizing the active-site intermediates of lysine 2,3-aminomutase (LAM) and related radical SAM enzymes via electron paramagnetic resonance (EPR) spectroscopy [1].
By incorporating into nascent polypeptide chains but resisting post-translational hydroxylation, this analog is utilized to induce the secretion of abnormal, non-cross-linked procollagen. This makes it a critical tool for studying extracellular matrix dynamics and developing anti-fibrotic therapies [2].
The distinct electronic properties of the trans-allylic system make it an effective scaffold for designing potent, mechanism-based inhibitors targeting lysine-processing enzymes in bacterial pathogens, leveraging its competitive binding and subsequent radical stabilization [1].